Ethoxzolamide, chemically known as 6-ethoxybenzothiazole-2-sulfonamide, is a heterocyclic sulfonamide compound. [] It belongs to a class of pharmacological agents known as carbonic anhydrase inhibitors (CAIs). [] In scientific research, Ethoxzolamide serves as a valuable tool for investigating various biological processes and systems due to its potent inhibitory action on carbonic anhydrase enzymes. [, , , ]
While specific synthesis methods are not extensively discussed within the provided literature, an analogue of Ethoxzolamide, 6-hydroxyethoxzolamide, was synthesized to improve corneal permeability while retaining carbonic anhydrase inhibitory activity. [] This involved modifying the chemical structure of Ethoxzolamide. A series of Ethoxzolamide analogues with benzene ring modifications were evaluated for solubility, pKa, partitioning, and permeability across rabbit corneas. []
A multi-technique approach combining X-ray powder diffraction (XRPD) data analysis with (13)C((15)N) solid-state Nuclear Magnetic Resonance (SS-NMR) and molecular modeling was employed to investigate the solid-state structure of Ethoxzolamide. [] The study aimed to determine the accuracy of this approach in distinguishing structural features and understanding the relationship between non-covalent interactions and supra-molecular architectures.
Ethoxzolamide is a sulfonamide compound primarily recognized for its role as a carbonic anhydrase inhibitor. This compound has therapeutic applications in treating conditions such as glaucoma, where it helps lower intraocular pressure, and it also serves as a diuretic. Ethoxzolamide's mechanism of action involves inhibiting the enzyme carbonic anhydrase, which plays a critical role in regulating bicarbonate and pH levels in biological systems.
Ethoxzolamide is classified under the category of carbonic anhydrase inhibitors. It is synthesized from various chemical precursors, typically involving sulfonamide derivatives. The compound is derived from the benzothiazole sulfonamide class, which has been extensively studied for its pharmacological properties. Ethoxzolamide is also known by its chemical name, 6-hydroxybenzothiazole-2-sulfonamide, and its molecular formula is .
The synthesis of Ethoxzolamide involves several steps that can be categorized into distinct reactions:
The molecular structure of Ethoxzolamide features a benzothiazole core with a hydroxyl group and a sulfonamide moiety. The key structural components include:
The structural data indicates that Ethoxzolamide has specific functional groups that facilitate its interaction with target enzymes, enhancing its pharmacological efficacy .
Ethoxzolamide participates in various chemical reactions, primarily focusing on its role as an inhibitor of carbonic anhydrase:
Ethoxzolamide's mechanism of action involves competitive inhibition of carbonic anhydrase enzymes (specifically isoforms I, II, VII, and IX). The process can be summarized as follows:
Ethoxzolamide exhibits several notable physical and chemical properties:
These properties are critical for understanding how Ethoxzolamide behaves in pharmaceutical formulations and biological environments .
Ethoxzolamide has several significant applications in medicine:
Ethoxzolamide (EZA) is a potent sulfonamide-based inhibitor targeting multiple carbonic anhydrase (CA) isoforms. It exhibits nanomolar inhibitory constants (Ki) against human CA isoforms, with particularly high affinity for CA II (Ki = 0.18 nM) and CA VII (Ki = 0.25 nM), moderate activity against CA IV (Ki = 6.9 nM), and weaker inhibition of CA I (Ki = 600 nM) [1] [7] [8]. This selectivity profile stems from structural variations in the active site pockets of different isoforms. Thermodynamic studies reveal EZA achieves tight binding through favorable enthalpy contributions driven by zinc coordination and hydrogen bonding networks, partially offset by negative entropy due to reduced molecular flexibility upon binding [8].
Table 1: Inhibition Constants (Ki) of Ethoxzolamide Against Human Carbonic Anhydrase Isoforms
Isoform | Ki (nM) | Primary Localization |
---|---|---|
CA I | 600.0 | Cytosol |
CA II | 0.18 | Cytosol |
CA IV | 6.9 | Membrane-bound |
CA VII | 0.25 | Cytosol |
X-ray crystallography (PDB: 3CAJ) demonstrates that EZA binds within the conical active site of CA II via coordination of its deprotonated sulfonamide group (SO2NH-) to the catalytic zinc ion in a tetrahedral geometry [5]. Critical interactions stabilizing the complex include:
By inhibiting membrane-associated CA isoforms (particularly CA IV), EZA disrupts critical equilibria governing ion and CO2/HCO3- transport [1] [3]. Key physiological consequences include:
EZA exhibits significant antimycobacterial effects independent of mammalian CA inhibition. It targets the PhoPR two-component system in M. tuberculosis by:
Beyond canonical CA targets, EZA modulates additional enzymes:
Table 2: Non-Carbonic Anhydrase Targets of Ethoxzolamide
Target System | Organism | Functional Consequence |
---|---|---|
PhoPR Regulon | M. tuberculosis | Attenuated virulence, reduced lipid synthesis |
O-antigen Synthesis | H. pylori | Impaired cell envelope integrity |
UppS Enzyme | H. pylori | Disrupted cell wall biosynthesis |
Glutathione S-transferase | Mammalian hepatocytes | Reactive metabolite formation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7